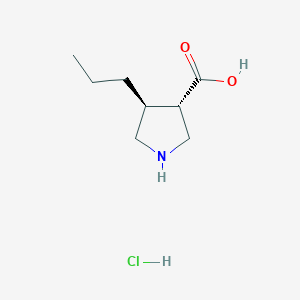
(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反应分析
Types of Reactions
(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development and as a potential treatment for certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. It may also interact with receptors, modulating their activity and influencing various cellular processes.
相似化合物的比较
Similar Compounds
Some compounds similar to (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride include:
- (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
- (1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the propyl group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1256482-69-5 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.67 g/mol |
IUPAC 名称 |
(3R,4R)-4-propylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-9-5-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7-;/m0./s1 |
InChI 键 |
UXSLORARPCRVTG-LEUCUCNGSA-N |
SMILES |
CCCC1CNCC1C(=O)O.Cl |
手性 SMILES |
CCC[C@H]1CNC[C@@H]1C(=O)O.Cl |
规范 SMILES |
CCCC1CNCC1C(=O)O.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


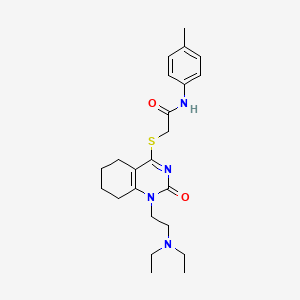
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)
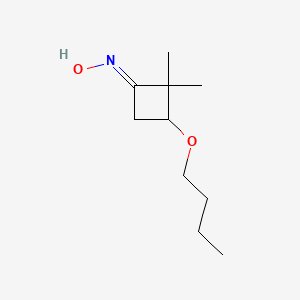
![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)
![4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline](/img/structure/B2633705.png)
![2-{[3-(3-FLUOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2633706.png)
![2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2633707.png)
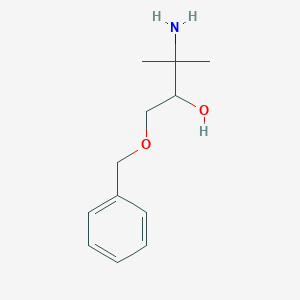
![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2633711.png)
![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2633713.png)
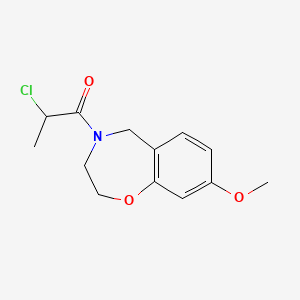
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)
